Ir-catalysed allylic substitution: mechanistic aspects and asymmetric synthesis with phosphorus amidites as ligands
Chemical Communications Pub Date: 1900-01-01 DOI: 10.1039/A900864K
Abstract
Ir-catalysed allylic alkylations of enantiomerically enriched monosubstituted allylic acetates proceed with up to 79% retention of configuration using P(OPh)3 as ligand; further evidence supports the assumption of σ-allyl complexes as intermediates, and high regio- and enantioselectivity in asymmetric allylic alkylations of achiral or racemic substrates is achieved with phosphorus amidites as ligands.
Recommended Literature
- [1] Ionic metal–organic frameworks (iMOFs): progress and prospects as ionic functional materials
- [2] Back cover
- [3] Recent advances in the chemistry of Group 4 metal complexes incorporating [OSSO]-type bis(phenolato) ligands as post-metallocene catalysts
- [4] Determining chemical exchange rates of the uracil labile protons by NMR diffusion experiments†
- [5] Back cover
- [6] Regioselective one-step synthesis of trans-3,trans-3,trans-3 and e,e,e [60]fullerene tris-adducts directed by a C3-symmetrical cyclotriveratrylene tether
- [7] Nuclear spin–spin interactions. 14N–1H spin–spin coupling in quaternary enammonium salts
- [8] Determination of titratable acidity of wines and total acidity of vinegars by discontinuous flow analysis using photometric end-point detection
- [9] A kinetic study of ferrocenium cation decomposition utilizing an integrated electrochemical methodology composed of cyclic voltammetry and amperometry†
- [10] Selective synthesis of the core–shell structured catalyst χ-Fe5C2 surrounded by nanosized Fe3O4 for the conversion of syngas to liquid fuels†
![Chemical Communications](https://scimg.chem960.com/usr/1/CC059091.jpg)
Journal Name:Chemical Communications
Research Products
-
CAS no.: 14104-19-9
-
CAS no.: 109882-76-0
-
CAS no.: 157887-82-6